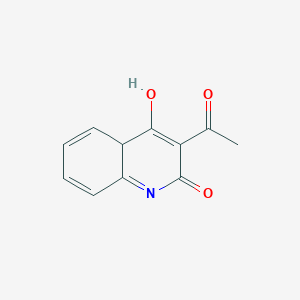
3-acetyl-4-hydroxy-4aH-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4-hydroxy-4aH-quinolin-2-one is a heterocyclic compound that has garnered significant interest in both synthetic organic and medicinal chemistry. This compound is part of the quinolinone family, known for its diverse pharmacological properties, including antimicrobial, anticancer, and antimalarial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-4-hydroxy-4aH-quinolin-2-one can be achieved through several methods:
Alkaline Hydrolysis: Alkaline hydrolysis of 3-acetyl-4-(methylthio)quinolin-2(1H)-one is another effective method.
Hydrolysis of Cyclic Esters: This method involves the hydrolysis of cyclic esters to produce the target compound.
Reaction with Ethyl Acetoacetate: The reaction of ethyl acetoacetate with aromatic amines can also lead to the formation of this compound.
Industrial Production Methods: Industrial production methods typically involve optimizing the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetyl-4-hydroxy-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield hydroquinolinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl and hydroxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation Products: Quinolinone derivatives with varying degrees of oxidation.
Reduction Products: Hydroquinolinone derivatives.
Substitution Products: Substituted quinolinone derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Acetyl-4-hydroxy-4aH-quinolin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-acetyl-4-hydroxy-4aH-quinolin-2-one involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
3-Acetyl-4-hydroxy-4aH-quinolin-2-one can be compared with other similar compounds in the quinolinone family:
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
3-acetyl-4-hydroxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C11H9NO3/c1-6(13)9-10(14)7-4-2-3-5-8(7)12-11(9)15/h2-5,7,14H,1H3 |
Clave InChI |
FNFIENQIMAUEAF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C2C=CC=CC2=NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


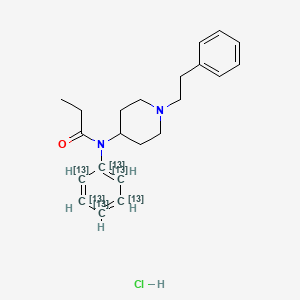

-](/img/structure/B12349736.png)


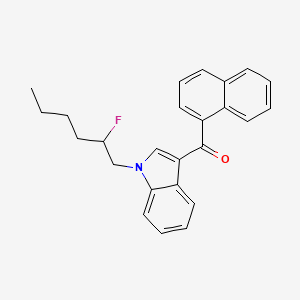
![9-Methoxy-7-(3,4,5-trimethoxyphenyl)-3a,4,4a,8a,9,9a-hexahydro-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B12349759.png)
![7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12349761.png)
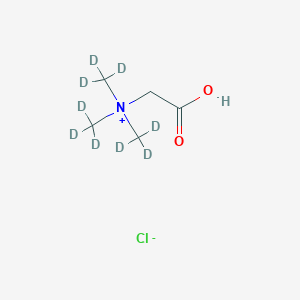

![4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(tetrazolidin-5-yl)benzamide](/img/structure/B12349794.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349801.png)
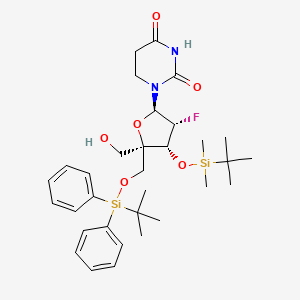
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12349813.png)
